molecular formula C7H10F5N B13525741 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine

4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B13525741
M. Wt: 203.15 g/mol
InChI Key: BJHLDDYWXDBBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine typically involves the fluorination of cyclohexanone derivatives followed by amination. One common method includes the reaction of 4,4-difluorocyclohexanone with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. Subsequent amination using ammonia or amine derivatives yields the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or ion channels, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H10F5N

Molecular Weight

203.15 g/mol

IUPAC Name

4,4-difluoro-1-(trifluoromethyl)cyclohexan-1-amine

InChI

InChI=1S/C7H10F5N/c8-6(9)3-1-5(13,2-4-6)7(10,11)12/h1-4,13H2

InChI Key

BJHLDDYWXDBBGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1(C(F)(F)F)N)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.